

A Comprehensive Technical Guide to Bortezomib-pinanediol (CAS: 205393-22-2)

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Compound of Interest		
Compound Name:	Bortezomib-pinanediol	
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This document provides an in-depth characterization of **Bortezomib-pinanediol**, a critical intermediate and prodrug of the proteasome inhibitor Bortezomib. It covers its chemical and physical properties, mechanism of action, affected signaling pathways, and detailed experimental protocols for its synthesis and analysis.

Core Compound Characterization

Bortezomib-pinanediol (CAS Number: 205393-22-2) is a synthetic derivative of bortezomib, a potent therapeutic agent used in the treatment of multiple myeloma and mantle cell lymphoma. [1][2] It is a boronic acid ester, where the boronic acid moiety of bortezomib is protected by a pinanediol group. This modification serves to enhance the stability and alter the pharmacokinetic properties of the parent drug, classifying **Bortezomib-pinanediol** as a prodrug.[1][3][4] The pinanediol group provides significant steric hindrance, protecting the boronic ester from premature hydrolysis.[3]

Physical and Chemical Properties

The fundamental physical and chemical properties of **Bortezomib-pinanediol** are summarized below. This data is essential for its handling, formulation, and analysis.



Property	Value	Reference(s)
CAS Number	205393-22-2	[1]
Molecular Formula	C29H39BN4O4	[1][4]
Molecular Weight	518.46 g/mol	[4]
Appearance	Pale Yellow to Yellow or White to Off-white Solid	[4][5]
Melting Point	75-83°C	[4][5]
Density	1.19 g/cm ³	[4][5]
Purity	≥97%	[4][6]
Solubility	Soluble in Chloroform, Ethanol, Ethyl Acetate. Slightly soluble in DMSO and Methanol.	[4][7]
IUPAC Name	N-[(2S)-1-[[(1R)-3-methyl-1- [(1S,2S,6R,8S)-2,9,9-trimethyl- 3,5-dioxa-4- boratricyclo[6.1.1.02,6]decan- 4-yl]butyl]amino]-1-oxo-3- phenylpropan-2-yl]pyrazine-2- carboxamide	[4][8]

Mechanism of Action and Biological Activity

Bortezomib-pinanediol functions as a prodrug that, upon hydrolysis, releases the active compound, Bortezomib.[3][4][9] Bortezomib is a highly selective and reversible inhibitor of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[2] [10][11]

The mechanism involves the boronic acid group of Bortezomib, which forms a stable, yet reversible, covalent bond with the active site threonine residues within the β5 subunit of the

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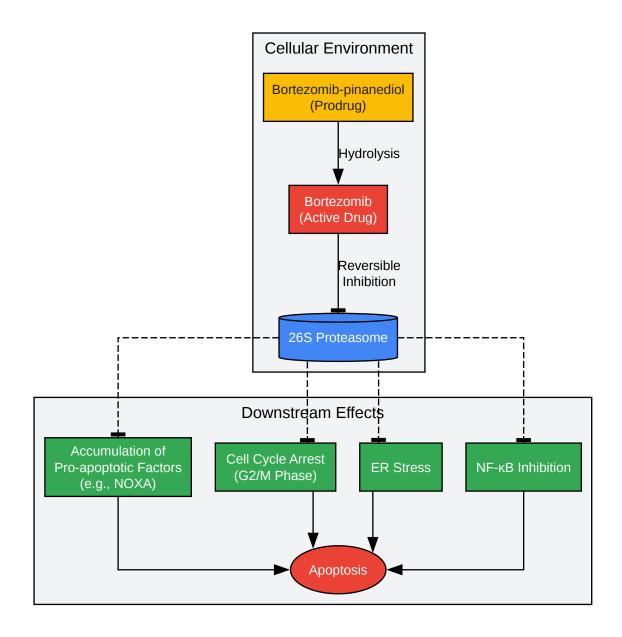


20S proteasome core.[3][10] This action primarily inhibits the chymotrypsin-like activity of the proteasome.[10]

Inhibition of the proteasome disrupts intracellular protein homeostasis, leading to a cascade of events that culminate in cancer cell apoptosis.[12] Key consequences include:

- Accumulation of Pro-apoptotic Factors: The degradation of pro-apoptotic proteins, such as the BH3-only protein NOXA, is prevented, tipping the cellular balance towards programmed cell death.[3]
- Cell Cycle Arrest: Key cell cycle regulators, including cyclin-dependent kinase (CDK)
 inhibitors like p21 and p27, and the tumor suppressor p53, accumulate.[3][12] This leads to
 cell cycle arrest, often at the G2/M phase.[10]
- Induction of ER Stress: Cancer cells, particularly myeloma cells, produce large quantities of proteins. Proteasome inhibition causes an accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering terminal ER stress and apoptosis.[11]
- Inhibition of NF-κB Signaling: The NF-κB pathway is crucial for cell survival and proliferation. Its activation depends on the degradation of its inhibitor, IκBα. Bortezomib stabilizes IκBα, sequestering NF-κB in the cytoplasm and blocking its pro-survival signals.[3][10]





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Caption: Mechanism of action for Bortezomib-pinanediol.

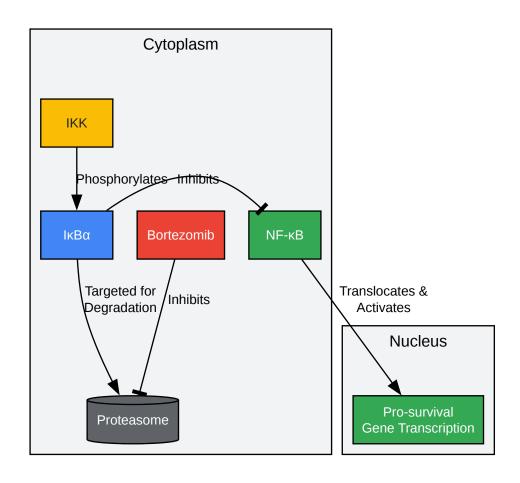
Core Signaling Pathways

Bortezomib's inhibition of the proteasome profoundly impacts key signaling pathways that regulate cell survival, proliferation, and apoptosis.

NF-κB Signaling Pathway



The canonical NF-κB pathway is a primary target. In many cancer cells, this pathway is constitutively active, promoting survival. Bortezomib treatment prevents the degradation of IκBα, the natural inhibitor of NF-κB, thereby blocking its translocation to the nucleus and subsequent transcriptional activity.[3][10] However, some studies report that bortezomib can, paradoxically, induce canonical NF-κB activation in certain multiple myeloma cells, suggesting its effects can be context-dependent.[12][13]



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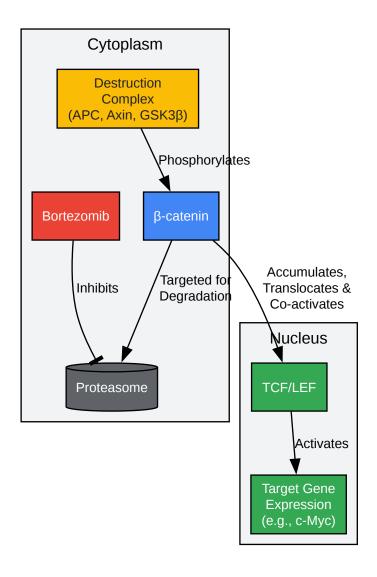
Caption: Inhibition of the canonical NF-kB pathway by Bortezomib.

Wnt/β-catenin Signaling Pathway

The Wnt/ β -catenin pathway is also affected by proteasome inhibition. Normally, β -catenin is targeted for proteasomal degradation. Some studies have shown that bortezomib treatment leads to the stabilization and accumulation of β -catenin protein in multiple myeloma cell lines, independent of transcriptional upregulation.[14] Conversely, other research indicates that bortezomib can reduce the expression levels of β -catenin and c-Myc, suggesting it may inhibit



cell proliferation by activating (or modulating) the Wnt/β-catenin pathway.[15] This discrepancy highlights the complex and potentially cell-type-specific effects of bortezomib.



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Caption: Modulation of the Wnt/β-catenin pathway by Bortezomib.

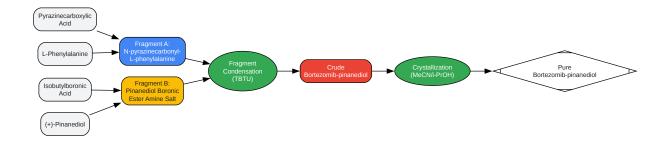
Synthesis and Analytical Protocols Synthesis Protocol Overview

Bortezomib-pinanediol is synthesized as a key intermediate in the production of Bortezomib. A convergent synthesis approach is often employed to maximize yield and purity.[16][17]

Experimental Protocol: Convergent Synthesis



- Fragment A Synthesis: N-pyrazinecarbonyl-L-phenylalanine is prepared. L-phenylalanine is reacted with pyrazinecarboxylic acid using a suitable coupling agent.[17]
- Fragment B Synthesis: (1S,2S,3R,5S)-pinanedioxy-(R)-1-ammonium-3-methylbutane-1-boronate trifluoroacetate is prepared from isobutylboronic acid and (1S,2S,3R,5S)-(+)-2,3-pinanediol.[18]
- Fragment Condensation: Fragment A and Fragment B are coupled. To suppress
 racemization, a coupling agent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'tetramethyluronium tetrafluoroborate) is used. This reaction yields the protected dipeptide,
 Bortezomib-pinanediol.[16][17]
- Purification: The crude product is purified, often via crystallization. A mixture of acetonitrile (MeCN) and isopropanol (i-PrOH) can be used to crystallize the final product, yielding high-purity Bortezomib-pinanediol.[19]



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Caption: Workflow for the convergent synthesis of **Bortezomib-pinanediol**.

Analytical Characterization Methods

The identity, purity, and quality of **Bortezomib-pinanediol** are confirmed using a combination of chromatographic and spectroscopic techniques.

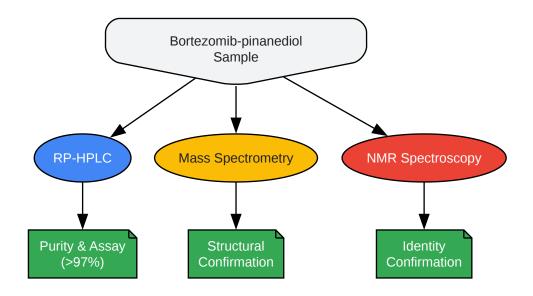


Method	Purpose	Key Parameters	Reference(s)
RP-HPLC	Purity assessment and quantification	Column: C18; Mobile Phase: Methanol/Water; Detection: UV at 270 nm	[20]
Mass Spectrometry (MS)	Molecular weight confirmation and structural elucidation	-	[17]
NMR Spectroscopy	Structural confirmation (¹H, ¹³C)	-	[16]
Melting Point	Identity and purity check	Measured in open capillary tubes	[17]

Experimental Protocol: RP-HPLC Analysis[20]

- Instrument: High-Performance Liquid Chromatography system with a UV or Photo Diode Array (PDA) detector.
- Column: Phenomenex Gemini C18 (250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: Isocratic mixture of methanol and water (80:20, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.
- Detection Wavelength: 270 nm.
- Sample Preparation: A stock solution is prepared in methanol and diluted to a working concentration (e.g., 5 μg/mL) with the mobile phase. The solution should be filtered through a 0.45 μm filter before injection.
- Analysis: The sample is injected, and the peak corresponding to Bortezomib-pinanediol is integrated to determine purity and/or concentration against a standard curve.





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Caption: Analytical workflow for **Bortezomib-pinanediol** characterization.

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